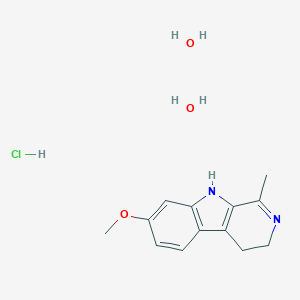

Harmaline hydrochloride dihydrate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-4,7,15H,5-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULNGKOFHCQQQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=CC(=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975685 |

Source

|

| Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-11-1, 6027-98-1 |

Source

|

| Record name | Harmaline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmaline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmaline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64056X913V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the pharmacology of Harmaline hydrochloride dihydrate

An In-depth Technical Guide to the Pharmacology of Harmaline Hydrochloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Harmaline is a naturally occurring β-carboline alkaloid found predominantly in the seeds of Peganum harmala (Syrian Rue) and the vine Banisteriopsis caapi.[1][2][3] As a potent and reversible inhibitor of monoamine oxidase A (MAO-A), harmaline serves as a critical pharmacological tool and a substance of significant interest in neuroscience and drug development.[1][2] This guide provides a comprehensive technical overview of the pharmacology of harmaline hydrochloride dihydrate, detailing its mechanisms of action, pharmacokinetic profile, toxicological considerations, and key experimental methodologies for its study. The narrative is structured to provide not just procedural steps but the causal reasoning behind experimental designs, ensuring a deep, field-proven understanding for the research professional.

Molecular Profile and Natural Occurrence

Harmaline (7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole) is a fluorescent indole alkaloid belonging to the harmala alkaloid group.[4] It is the partially hydrogenated form of harmine, another major β-carboline.[1] Historically and culturally, harmaline is a principal active component of the Amazonian psychoactive beverage Ayahuasca, where its primary role is to enable the oral activity of dimethyltryptamine (DMT).[1]

The seeds of Peganum harmala are a rich source, containing approximately 3% harmala alkaloids by dry weight, with harmaline often being a major constituent. In Banisteriopsis caapi, harmaline concentrations typically range from 0.03 to 0.83 mg/g.[2][5]

Pharmacodynamics: Mechanisms of Action

Harmaline's pharmacological effects are multifaceted, stemming from its interaction with several key biological targets. Its actions are distinct from classic serotonergic psychedelics.[1]

Primary Target: Reversible Inhibition of Monoamine Oxidase A (MAO-A)

The most well-characterized action of harmaline is its potent and reversible inhibition of MAO-A, classifying it as a Reversible Inhibitor of Monoamine Oxidase A (RIMA).[1][2][6]

-

Causality of Action : MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of key monoamine neurotransmitters, primarily serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA). By reversibly binding to MAO-A, harmaline prevents the breakdown of these neurotransmitters in the presynaptic neuron and the gut wall. This inhibition leads to an accumulation of monoamines in the synaptic cleft, enhancing neurotransmission. This mechanism is central to its psychoactive effects and its ability to potentiate orally administered DMT, which would otherwise be rapidly metabolized by MAO-A in the digestive system.

The effective oral dose for achieving significant MAO-A inhibition in humans is reported to be between 70 and 150 mg.[1]

Caption: Mechanism of MAO-A inhibition by Harmaline.

Other Receptor and Enzyme Interactions

While MAO-A inhibition is primary, harmaline's profile is broadened by its activity at other sites:

-

Imidazoline I₂ Receptors : Harmaline displays a high affinity for imidazoline I₂ receptors (Kᵢ = 22 nM), though the functional consequence of this binding is still under investigation.[1]

-

Serotonin Receptors : It shows weak affinity for 5-HT₂ₐ and 5-HT₂ₑ receptors but, importantly, does not activate them, distinguishing its hallucinogenic properties from classic psychedelics like LSD.[1]

-

Acetylcholinesterase (AChE) Inhibition : Harmaline acts as an acetylcholinesterase inhibitor, which may contribute to its effects on cognition and central nervous system stimulation.[4][7][8]

-

Dopamine System : At high doses, harmaline has been shown to stimulate the release of dopamine in the striatum.[4][8] Studies also suggest it modulates dopamine receptors.[7]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical and research utility of a compound is defined by its pharmacokinetic profile. Studies in both animal models and humans have characterized harmaline's ADME properties.

-

Absorption : Harmaline is readily absorbed following oral administration.[1] Its transport involves both passive diffusion and carrier-mediated processes, potentially involving organic anion-transporting polypeptides (OATPs) and organic cation transporters (OCTs/OCTNs).[9]

-

Distribution : As a psychoactive compound, harmaline effectively crosses the blood-brain barrier to exert its effects on the central nervous system.

-

Metabolism : Harmaline is metabolized in the body, though it is considered more stable and less easily metabolized than its analogue, harmine.[9] The cytochrome P450 enzyme system, particularly CYP2D6, is implicated in its metabolism.[2][10]

-

Excretion : The elimination half-life of harmaline is relatively short, reported to be approximately 2 hours.[1]

Quantitative Pharmacokinetic Data

| Parameter | Route | Value | Source |

| Onset of Action | Oral | 1–2 hours | [1] |

| Intravenous (IV) | Seconds | [1] | |

| Duration of Action | Oral | 5–8 hours | [1] |

| Intravenous (IV) | "Much shorter" | [1] | |

| Elimination Half-Life | - | ~2 hours | [1] |

| Tₘₐₓ (Time to Peak) | Oral (Rats, 40 mg/kg) | 1.76 ± 1.11 h | [10] |

| Cₘₐₓ (Peak Conc.) | Oral (Rats, 40 mg/kg) | 67.05 ± 34.29 ng/mL | [10] |

Toxicology and Safety Profile

Understanding the toxicological profile of harmaline is critical for safe handling in research and for evaluating its therapeutic potential.

-

Neurotoxicity : Studies in rats have demonstrated that harmaline can induce neurotoxicity against Purkinje cells in the cerebellum, an effect mediated by the olivocerebellar pathway.[1] This is a critical consideration in dose-finding and chronic exposure studies.

-

Drug-Drug Interactions : As a potent MAO-A inhibitor, harmaline poses a significant risk of serious adverse events when co-administered with certain substances.[4][8]

-

Serotonin Syndrome : Combination with serotonergic agents (e.g., SSRIs, MDMA) can lead to a life-threatening excess of serotonin.

-

Hypertensive Crisis : Co-ingestion with tyramine-rich foods (e.g., aged cheeses, cured meats) or sympathomimetic drugs can cause a rapid, dangerous increase in blood pressure.[8]

-

-

Adverse Effects : Common adverse effects at psychoactive doses (150-400 mg orally) include physical discomfort, nausea, vomiting, and motor impairment (ataxia).[1] Its effects on anxiety appear to be dose-dependent, with lower doses having anxiogenic effects and higher doses showing anxiolytic properties.[11]

Methodologies for Preclinical Research

Robust, validated experimental protocols are the cornerstone of pharmacological research. Below are representative methodologies for investigating harmaline hydrochloride dihydrate.

Experimental Protocol: In Vitro MAO-A Inhibition Assay

This protocol provides a self-validating system to quantify the inhibitory potency of harmaline against human MAO-A.

Objective : To determine the IC₅₀ (half-maximal inhibitory concentration) of harmaline for MAO-A.

Materials :

-

Harmaline hydrochloride dihydrate

-

Recombinant human MAO-A

-

Kynuramine (MAO-A substrate)

-

Sodium phosphate buffer (100 mM, pH 7.4)

-

Clorgyline (positive control inhibitor)

-

96-well microplate reader (fluorescence)

Step-by-Step Methodology :

-

Compound Preparation : Prepare a stock solution of harmaline in DMSO. Create a serial dilution series (e.g., from 1 nM to 100 µM) in sodium phosphate buffer.

-

Assay Setup : In a 96-well plate, add 50 µL of buffer, 25 µL of the harmaline dilution (or control), and 25 µL of the MAO-A enzyme solution.

-

Pre-incubation : Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Add 25 µL of the kynuramine substrate to each well to start the enzymatic reaction.

-

Reaction Incubation : Incubate at 37°C for 30 minutes. The MAO-A will metabolize kynuramine to 4-hydroxyquinoline, a fluorescent product.

-

Reaction Termination : Stop the reaction by adding 75 µL of 2N NaOH.

-

Fluorescence Reading : Measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

-

Data Analysis : Plot the fluorescence intensity against the logarithm of the harmaline concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value. The causality is clear: lower fluorescence indicates greater inhibition of the enzyme.

Experimental Protocol: HPLC Quantification in Plasma

Objective : To quantify harmaline concentrations in rodent plasma for pharmacokinetic studies.

Materials :

-

Harmaline hydrochloride dihydrate (for standard curve)

-

Internal Standard (IS), e.g., Tacrine hydrochloride

-

HPLC system with UV or fluorescence detector

-

C18 reverse-phase column

-

Acetonitrile, Methanol (HPLC grade)

-

Ammonium acetate buffer

-

Solid-phase extraction (SPE) cartridges

Step-by-Step Methodology :

-

Sample Preparation : To 100 µL of plasma, add 10 µL of the internal standard solution. Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge at 14,000 rpm for 10 minutes.

-

Extraction (Optional Clean-up) : For cleaner samples, evaporate the supernatant and reconstitute in buffer before loading onto a pre-conditioned SPE cartridge. Elute with methanol.

-

Chromatography : Inject the processed sample onto the C18 column. Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).

-

Detection : Monitor the eluent using a UV detector (at ~330 nm) or a fluorescence detector for higher sensitivity.

-

Quantification : Create a standard curve by spiking blank plasma with known concentrations of harmaline. The concentration in the unknown sample is determined by comparing the peak area ratio (harmaline/IS) to the standard curve. This provides a validated system for accurate measurement.

Caption: A typical preclinical research workflow for Harmaline.

Current and Future Research Directions

Harmaline's diverse pharmacological profile makes it a subject of ongoing research with significant therapeutic potential.

-

Neurodegenerative Diseases : Its MAO-A and AChE inhibitory properties suggest potential applications in diseases like Parkinson's and Alzheimer's.[8][9][10]

-

Antidepressant and Anxiolytic Effects : The modulation of monoaminergic systems is a cornerstone of antidepressant therapy, making harmaline a candidate for mood disorders.[7]

-

Anticancer Properties : Emerging research indicates that harmaline may induce cell cycle arrest and apoptosis in cancer cell lines, suggesting potential antitumor activity.[11]

Future research will focus on synthesizing derivatives with improved selectivity and safety profiles, conducting rigorous clinical trials to validate preclinical findings, and further elucidating its complex interactions with the central nervous system.

References

-

Harmaline - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Harmine - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Harmaline – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 27, 2026, from [Link]

-

Wang, C., et al. (2017). Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2. Frontiers in Pharmacology. Retrieved January 27, 2026, from [Link]

-

A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers - PMC. (2024). Retrieved January 27, 2026, from [Link]

-

Farzin, D., & Mansouri, N. (2020). Synergistic antidepressant- and anxiolytic-like effects of harmaline along with cinanserin in acute restraint stress-treated mice - PMC. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved January 27, 2026, from [Link]

-

Harmine Guide: Effects, Benefits, Risks, and Legality - ACS Laboratory. (2024). Retrieved January 27, 2026, from [Link]

-

Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC - PubMed Central. (2017). Retrieved January 27, 2026, from [Link]

-

Alkaloids of Peganum harmala L. and their Pharmacological Activity. (2021). Pharmacophore. Retrieved January 27, 2026, from [Link]

-

Harmaline - YouTube. (2015). Retrieved January 27, 2026, from [Link]

-

Harmala alkaloid - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. Harmaline - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Harmine Guide: Effects, Benefits, Risks, and Legality [acslab.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Harmala alkaloid - Wikipedia [en.wikipedia.org]

- 6. Harmine - Wikipedia [en.wikipedia.org]

- 7. Synergistic antidepressant- and anxiolytic-like effects of harmaline along with cinanserin in acute restraint stress-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oamjms.eu [oamjms.eu]

- 9. Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 [frontiersin.org]

- 11. Harmaline hydrochloride | TargetMol [targetmol.com]

Harmaline as a Reversible Inhibitor of Monoamine Oxidase A (RIMA): A Technical Guide for Researchers and Drug Development Professionals

Abstract

Harmaline, a β-carboline alkaloid naturally occurring in plants such as Peganum harmala, is a potent and reversible inhibitor of monoamine oxidase A (RIMA). This guide provides an in-depth technical overview of harmaline's core pharmacology, mechanism of action, and key experimental protocols for its investigation. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of RIMAs. This document synthesizes current scientific knowledge to offer a comprehensive resource for the preclinical and clinical evaluation of harmaline and related compounds.

Introduction: The Significance of Reversible MAO-A Inhibition

Monoamine oxidase A (MAO-A) is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the central nervous system and peripheral tissues.[1] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and other psychiatric disorders.[2]

Early monoamine oxidase inhibitors (MAOIs) were irreversible and non-selective, leading to significant dietary restrictions (the "cheese effect") and potential for hypertensive crises due to the inability to metabolize tyramine.[3] This has limited their clinical use. Reversible inhibitors of MAO-A (RIMAs), such as harmaline, offer a significant safety advantage. Their reversible nature allows for displacement by high concentrations of substrates like tyramine, mitigating the risk of hypertensive events and making them a more attractive class of therapeutic agents.[4]

Harmaline has a rich history in traditional medicine, notably as a key component of the psychoactive beverage Ayahuasca, where it facilitates the oral activity of dimethyltryptamine (DMT) by preventing its degradation by MAO-A in the gut and liver.[5] This guide will delve into the scientific underpinnings of harmaline's activity as a RIMA, providing the technical detail necessary for its scientific investigation.

Physicochemical Properties of Harmaline

Harmaline is a fluorescent β-carboline alkaloid with the chemical formula C₁₃H₁₄N₂O.[5]

| Property | Value | Reference |

| IUPAC Name | 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | [5] |

| Molar Mass | 214.268 g·mol⁻¹ | [5] |

| Melting Point | 232 to 234 °C (450 to 453 °F) | [5] |

| CAS Number | 304-21-2 | [5] |

Mechanism of Action: Reversible Inhibition of MAO-A

Harmaline exerts its primary pharmacological effect through the potent and selective reversible inhibition of monoamine oxidase A. This interaction prevents the breakdown of monoamine neurotransmitters, leading to their increased concentration in the synaptic cleft and enhanced neurotransmission.

Figure 1: Mechanism of reversible MAO-A inhibition by harmaline.

Potency and Selectivity

Harmaline is a potent inhibitor of MAO-A. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify its potency.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | 1.6 µM | Human MAO-A | Kynuramine | [6] |

| IC50 | 20 nM | Human MAO-A | Kynuramine | [6] |

| Ki | 0.25 µM | Human MAO-A | Kynuramine | [6] |

Note: IC50 and Ki values can vary depending on the experimental conditions, including enzyme source and substrate used.

Harmaline exhibits significant selectivity for MAO-A over MAO-B. This selectivity is crucial for its improved safety profile compared to non-selective MAOIs.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Harmaline is readily absorbed after oral administration, with the onset of effects typically occurring within 1 to 2 hours.[5]

-

Distribution: Information on the specific tissue distribution and protein binding of harmaline is limited.

-

Metabolism: Harmaline is metabolized by cytochrome P450 enzymes, primarily CYP2D6.[7] This is a critical consideration for potential drug-drug interactions.

-

Excretion: The elimination half-life of harmaline is approximately 2 hours.[5]

Pharmacokinetic Parameters

Pharmacokinetic parameters of harmaline have been studied in rodents.

| Parameter | Route | Dose | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Reference |

| Harmaline | Oral | 40.0 mg/kg (rats) | 117.80 ± 59.01 | 1.76 ± 1.11 | 5.13 ± 1.52 | [8] |

| Harmine | Oral | 40.0 mg/kg (rats) | 67.1 ± 34.3 | - | 4.73 ± 0.71 | [9] |

Note: Human pharmacokinetic data for pure harmaline is limited. Studies on Ayahuasca preparations provide some insights but are confounded by the presence of other alkaloids.[10][11]

Experimental Protocols

In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the in vitro inhibitory activity of harmaline on MAO-A.

Objective: To determine the IC50 value of harmaline for MAO-A inhibition.

Materials:

-

Recombinant human MAO-A enzyme

-

MAO-A substrate (e.g., kynuramine or p-tyramine)

-

Amplex® Red reagent (or similar fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

Harmaline standard

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of harmaline in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of harmaline in assay buffer to create a range of concentrations for testing.

-

Prepare a working solution of MAO-A enzyme in assay buffer.

-

Prepare a reaction mixture containing the MAO-A substrate, Amplex® Red, and HRP in assay buffer.

-

-

Assay Protocol:

-

Add a small volume of each harmaline dilution (and a vehicle control) to the wells of the 96-well plate.

-

Add the MAO-A enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity in each well using a microplate reader (excitation ~530-560 nm, emission ~580-590 nm).

-

The fluorescence signal is proportional to the amount of hydrogen peroxide produced, which is a byproduct of the MAO-A reaction.

-

Calculate the percentage of inhibition for each harmaline concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the harmaline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 2: Workflow for the in vitro fluorometric MAO-A inhibition assay.

In Vivo Assessment of RIMA Activity

The forced swim test is a widely used behavioral model to assess antidepressant-like activity in rodents.[12][13]

Objective: To evaluate the antidepressant-like effects of harmaline.

Procedure:

-

Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

-

Pre-test Session (Day 1): Place each animal individually in a cylinder filled with water (23-25°C) for a 15-minute period. After the session, remove the animals, dry them, and return them to their home cages.

-

Drug Administration (Day 2): Administer harmaline or vehicle to the animals at a predetermined time before the test session (e.g., 30-60 minutes).

-

Test Session (Day 2): Place the animals back into the water-filled cylinders for a 5-minute test session.

-

Behavioral Scoring: Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect. It is crucial to also assess general locomotor activity to rule out false positives due to psychostimulant effects.

Microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[14][15][16]

Objective: To measure the effect of harmaline on extracellular levels of serotonin, dopamine, and norepinephrine in a specific brain region (e.g., prefrontal cortex, hippocampus).

Procedure:

-

Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized animal.

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Drug Administration: Administer harmaline (systemically or locally via the probe).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentration of monoamines in the dialysate samples using a sensitive analytical technique such as HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Therapeutic Potential and Challenges

The reversible and selective nature of harmaline's MAO-A inhibition makes it a compound of interest for various therapeutic applications, primarily in the field of neuropsychiatry.

Potential Therapeutic Indications

-

Depression: The primary rationale for developing RIMAs is for the treatment of major depressive disorder, with an improved safety profile over older MAOIs.[2]

-

Anxiety Disorders: By modulating monoaminergic systems, harmaline may also have therapeutic potential in anxiety disorders.[12]

Challenges and Considerations

-

Psychoactive Effects: Harmaline is known to have psychoactive and hallucinogenic properties, which may limit its therapeutic use at higher doses.[5]

-

Drug-Drug Interactions: As harmaline is a substrate and inhibitor of CYP2D6, there is a significant potential for drug-drug interactions with other drugs metabolized by this enzyme.[6][7] Co-administration with serotonergic agents like SSRIs could potentially lead to serotonin syndrome.

-

Toxicology: While the acute toxicity of harmala alkaloids appears to be moderate, more comprehensive long-term toxicology and safety pharmacology studies on pure harmaline are needed.[17] Genotoxic effects have been observed for related β-carbolines.[18][19]

-

Clinical Data: There is a notable lack of robust clinical trial data for harmaline as a standalone therapeutic agent. A phase 1 study on oral harmine has been conducted, establishing a maximum tolerated dose and noting limited psychoactivity at higher doses.[20][21] Further clinical investigation is required to establish the safety and efficacy of harmaline in human populations.

Analytical Methodology

Accurate quantification of harmaline in biological matrices is essential for pharmacokinetic and metabolism studies.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or fluorescence detection is a common method for the analysis of harmala alkaloids.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of harmaline in complex biological samples such as plasma.[8][22][23][24][25]

Synthesis

The chemical synthesis of harmaline can be achieved through various routes, often starting from tryptophan. A general approach involves the Pictet-Spengler reaction of a tryptophan derivative with an appropriate aldehyde or its equivalent, followed by further chemical modifications.[26][27]

Figure 3: A simplified schematic of a potential synthetic route to harmaline from tryptophan.

Conclusion

Harmaline is a compelling molecule for researchers and drug developers due to its potent and reversible inhibition of MAO-A. Its unique pharmacological profile warrants further investigation for its potential therapeutic applications. However, significant challenges remain, including the need for comprehensive clinical trials to establish its safety and efficacy, a thorough toxicological evaluation, and a better understanding of its psychoactive properties and potential for drug-drug interactions. This guide provides a foundational framework for the scientific community to advance the study of harmaline and other RIMAs, with the ultimate goal of developing safer and more effective treatments for neuropsychiatric disorders.

References

-

Harmaline - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

- Nasehi, M., et al. (2020). Synergistic antidepressant- and anxiolytic-like effects of harmaline along with cinanserin in acute restraint stress-treated mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(11), 2171-2180.

- Wang, C., et al. (2019). Potential Pharmacokinetic Drug–Drug Interaction Between Harmine, a Cholinesterase Inhibitor, and Memantine, a Non-Competitive N-Methyl-d-Aspartate Receptor Antagonist. Molecules, 24(8), 1543.

- Al-Harbi, M. M., et al. (2015). Genotoxic effects of Peganum harmala L. in relation to traditional use. Journal of Ethnopharmacology, 175, 230-236.

- Che, Y., et al. (2011). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2.

- Li, Y., et al. (2011). Inhibition of human cytochrome P450 enzymes 3A4 and 2D6 by β-carboline alkaloids, harmine derivatives. Phytotherapy Research, 25(10), 1547-1552.

- Spenser, I. D. (1959). A SYNTHESIS OF HARMALINE. Canadian Journal of Chemistry, 37(11), 1851-1858.

- Kennedy, S. H. (1990). Monoamine Oxidase Inhibitors: Clinical Review.

- Aicher, T., et al. (2024). A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers. Journal of Psychopharmacology, 38(10), 1231-1240.

- Boeira, J. M., et al. (2001). Genotoxic effects of the alkaloids harman and harmine assessed by comet assay and chromosome aberration test in mammalian cells in vitro. Pharmacology & Toxicology, 89(6), 287-294.

-

ClinicalTrials.gov. (2023). Study of Harmine in Healthy Subjects. Retrieved January 26, 2026, from [Link]

- Herraiz, T., & Brandt, S. D. (2014). 5-(2-Aminopropyl)indole (5-IT), a psychoactive substance used for recreational purposes is an inhibitor of human monoamine oxidase (MAO). Drug Testing and Analysis, 6(7-8), 707-712.

- Khan, A. U., & Gilani, A. H. (2017). Pharmacological and Toxicological Profile of Harmane-β-Carboline Alkaloid: Friend or Foe. Current Drug Metabolism, 18(7), 613-620.

-

BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved January 26, 2026, from [Link]

- Nováková, L., et al. (2020). A Fast and Reliable UHPLC-MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Molecules, 25(14), 3274.

- Binda, C., et al. (2011). Novel Reversible Monoamine Oxidase A Inhibitors: Highly Potent and Selective 3-(1H-Pyrrol-3-yl)-2-oxazolidinones. Journal of Medicinal Chemistry, 54(12), 4202-4217.

- Nikam, P. H., et al. (2012). Alkaloids Derived from Tryptophan: Harmine and Related Alkaloids. In Phytochemicals: A Global Perspective of Their Role in Nutrition and Health. InTech.

- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.

- Finberg, J. P., & Rabey, J. M. (2016). Monoamine oxidase inactivation: from pathophysiology to therapeutics. Journal of Neural Transmission, 123(9), 973-979.

-

NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved January 26, 2026, from [Link]

- Pelkonen, O., et al. (2020). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics, 12(9), 847.

- Finberg, J. P. M. (2014). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 5, 276.

- Monsef-Esfahani, H. R., et al. (2010). Determination of Harmine and Harmaline in Peganum harmala Seeds by High-Performance Liquid Chromatography.

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved January 26, 2026, from [Link]

- Westerink, B. H. C. (2001). Overview of Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1.

- Aslan, S., & Cekic, S. (2012). A Case of Serotonin Syndrome with Antidepressant Treatment and Concomitant use of The Herbal Remedy (Peganum Harmala). Bulletin of Clinical Psychopharmacology, 22(4), 359-361.

- Bieck, P. R., et al. (1993). Clinical Pharmacology of Reversible Monoamine oxidase-A Inhibitors. Clinical Neuropharmacology, 16 Suppl 2, S34-41.

-

Bülbül, M. (n.d.). In vivo Brain Microdialysis. Bülbül Autonomic Neuroscience Lab. Retrieved January 26, 2026, from [Link]

-

Graphviz. (n.d.). User Guide. Retrieved January 26, 2026, from [Link]

- Li, H., et al. (2020). A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency. Clinica Chimica Acta, 510, 526-533.

- Doskaliev, A., et al. (2021). Alkaloids of Peganum harmala L. and their Pharmacological Activity. Open Access Macedonian Journal of Medical Sciences, 9(A), 766-775.

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved January 26, 2026, from [Link]

- Khan, I., et al. (2023). An Update to Alkaloids Derived from Tryptophan: Harmine and Relative Alkaloids. Molecules, 28(15), 5768.

- Zádor, F., et al. (2019). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. British Journal of Clinical Pharmacology, 85(11), 2486-2497.

- de Mejia, E. G., et al. (1997). Genotoxic effects of structurally related beta-carboline alkaloids. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 393(1-2), 1-13.

- Riba, J., et al. (2003). Pharmacokinetics of Hoasca alkaloids in healthy humans. Journal of Ethnopharmacology, 85(2-3), 135-143.

- Zhang, Y., et al. (2021). Pharmacological effects of harmine and its derivatives: a review. Phytotherapy Research, 35(10), 5519-5536.

- Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638.

- Anderson, M. C., & Hassan, F. (1991). Reversible Inhibitors of Monoamine Oxidase A: Antidepressants Without Cheese Effect? Drug Development Research, 22(3), 213-221.

- Takahashi, S., et al. (1977). A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. Clinica Chimica Acta, 77(3), 305-313.

- Liu, Y., et al. (2017). Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2. Frontiers in Pharmacology, 8, 552.

- McKenna, D. J. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology, 13, 891344.

- Wang, Y., et al. (2022). Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chromatography – Mass Spectrometry.

- BASi. (n.d.). Application of Empis in a Rat Brain Microdialysis Experiment.

- Stewart, R. M., et al. (2024). A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers. Journal of Psychopharmacology, 38(10), 1231-1240.

- El-Shazly, A. M., & Wink, M. (2014). Harmala Alkaloids. In Wink M. (eds) Alkaloids. Springer, Berlin, Heidelberg.

- Di Chiara, G. (1997). In Vivo Brain Microdialysis of Monoamines. In Walker J.M. (eds) In Vivo Neuromethods. Humana Press.

Sources

- 1. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase Inhibitors: Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Ibogaine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of human cytochrome P450 enzymes 3A4 and 2D6 by β-carboline alkaloids, harmine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Using the rat forced swim test to assess antidepressant-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]

- 17. researchgate.net [researchgate.net]

- 18. Genotoxic effects of the alkaloids harman and harmine assessed by comet assay and chromosome aberration test in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genotoxic effects of structurally related beta-carboline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Fast and Reliable UHPLC-MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ijprajournal.com [ijprajournal.com]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. researchgate.net [researchgate.net]

Chemical structure and synthesis of Harmaline hydrochloride

An In-depth Technical Guide to the Chemical Structure and Synthesis of Harmaline Hydrochloride

Introduction: The Significance of Harmaline in Research

Harmaline (3,4-dihydro-7-methoxy-1-methyl-β-carboline) is a fluorescent indole alkaloid belonging to the harmala alkaloid and β-carboline group of compounds.[1][2] It is a naturally occurring substance found in the seeds of Peganum harmala (Syrian rue) and is structurally characterized as the partially hydrogenated derivative of harmine.[2] First isolated in 1841 and synthesized in 1927, harmaline has garnered significant interest in the scientific community for its distinct biological activities, primarily as a potent, reversible inhibitor of monoamine oxidase A (MAO-A).[2] This activity, coupled with its hallucinogenic properties, makes it a key component in traditional psychoactive preparations like ayahuasca, where it prevents the breakdown of other psychoactive compounds.[2]

For researchers and drug development professionals, the hydrochloride salt of harmaline is of particular importance. The conversion to a hydrochloride salt significantly enhances the compound's solubility in aqueous solutions, a critical factor for creating stable formulations for experimental and potential therapeutic applications.[1] This guide provides a detailed examination of the chemical structure of harmaline hydrochloride and a comprehensive, field-proven methodology for its synthesis, designed for a professional scientific audience.

Part 1: Elucidation of the Chemical Structure

Harmaline possesses a tricyclic β-carboline core structure. It is formally named 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole.[3] The key structural features include:

-

Indole Nucleus: A bicyclic structure containing a benzene ring fused to a pyrrole ring.

-

Pyridine Ring: A six-membered heterocyclic ring containing one nitrogen atom, which is partially hydrogenated (dihydro) at the 3 and 4 positions.

-

Substituents: A methoxy group (-OCH₃) at the C7 position of the indole ring and a methyl group (-CH₃) at the C1 position of the pyridine ring.

The hydrochloride salt is formed by the protonation of the most basic nitrogen atom in the pyridine ring (N2), forming an ammonium cation which is then ionically bonded to a chloride anion. This salt formation is a standard chemical strategy to improve the handling, stability, and bioavailability of alkaloid compounds.

Physicochemical and Spectroscopic Data

The structural identity and purity of harmaline and its hydrochloride salt are confirmed through various analytical techniques. The data below has been consolidated from authoritative chemical databases.

| Property | Harmaline (Freebase) | Harmaline Hydrochloride | Source |

| Molecular Formula | C₁₃H₁₄N₂O | C₁₃H₁₅ClN₂O | [1][2] |

| Molecular Weight | 214.27 g/mol | 250.72 g/mol | [1][2] |

| Appearance | Yellow Solid | Yellow Solid | [1] |

| Melting Point | 232-234 °C | Not specified, but harmine HCl melts at 321°C | [2][4] |

| Solubility (Water) | Slightly soluble | 25.64 mg/mL (102.27 mM) | [1][3] |

| Solubility (DMSO) | Soluble | 27.78 mg/mL (110.8 mM) | [1] |

| IUPAC Name | 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium chloride | [3] |

Part 2: Synthesis of Harmaline from Tryptophan

The synthesis of harmaline can be efficiently achieved from the readily available amino acid, DL-Tryptophan. The core of this synthesis is a Pictet-Spengler reaction followed by an acid-catalyzed dehydration and rearrangement. This pathway is notable for its biomimetic nature, mirroring plausible biosynthetic routes in plants.[5]

Workflow for Harmaline Synthesis

The overall synthetic strategy involves two primary transformations: the initial cyclization to form a tetrahydro-β-carboline intermediate, followed by dehydration to yield the final harmaline product.

Detailed Experimental Protocol: Synthesis of Harmaline Freebase

This protocol is adapted from established methodologies and provides a reliable pathway to synthesize harmaline.[5]

Step 1: Pictet-Spengler Reaction to form the Tetrahydro-β-carboline Intermediate

-

Rationale: This reaction is a cornerstone of indole alkaloid synthesis. It involves the condensation of a β-arylethylamine (tryptophan) with an aldehyde (glycolaldehyde). The acidic conditions facilitate the formation of an electrophilic iminium ion, which is then attacked by the electron-rich C2 position of the indole ring to form the new six-membered ring.

-

Methodology:

-

In a round-bottom flask, dissolve DL-Tryptophan (1.02 g, 0.005 moles) in 5 mL of 1N Hydrochloric Acid.

-

To this solution, add Glycolaldehyde (0.33 g, 0.0055 moles).

-

Heat the mixture on a steam bath for approximately 2 hours. The reaction progress can be monitored by taking a small sample and testing for the presence of aldehyde with 2,4-dinitrophenylhydrazine reagent; the reaction is complete when the test is negative.

-

After cooling, treat the dark solution with activated charcoal to remove impurities and filter.

-

Adjust the pH of the filtrate to 7. The intermediate product, 1-Hydroxymethyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic Acid, will begin to crystallize.

-

Concentrate the solution to maximize yield and collect the crystalline product by filtration. The reported yield for this step is approximately 51%.[5]

-

Step 2: Acid-Catalyzed Dehydration and Decarboxylation to Harmaline

-

Rationale: This step achieves two crucial transformations. First, the strong acid (e.g., phosphoric acid) protonates the hydroxyl group of the intermediate, converting it into a good leaving group (water). The subsequent elimination of water and decarboxylation, driven by heat, leads to the formation of the conjugated imine system characteristic of harmaline.[5] This imine linkage is stabilized by conjugation with the indole system.[5]

-

Methodology:

-

Place the dried intermediate from Step 1 into a flask suitable for heating under reflux.

-

Add a strong dehydrating acid, such as 90% Phosphoric Acid (H₃PO₄), in sufficient quantity to create a stirrable slurry (e.g., 2-3 mL).

-

Heat the mixture on a steam bath for 2 hours.

-

Cool the reaction mixture and dilute it carefully with water.

-

Place the aqueous solution in a continuous liquid-liquid extractor or a separatory funnel. Make the solution alkaline by adding 20% Sodium Hydroxide (NaOH) solution.

-

Extract the harmaline freebase into an organic solvent such as ether or dichloromethane.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude harmaline.

-

The product can be further purified by distillation or recrystallization to yield pure harmaline, which presents as a yellow solid with a melting point of 235-237 °C.[5]

-

Part 3: Conversion to Harmaline Hydrochloride

The conversion of the harmaline freebase to its hydrochloride salt is a straightforward acid-base reaction designed to enhance its aqueous solubility and stability.

Workflow for Hydrochloride Salt Formation

Detailed Experimental Protocol: Salt Formation

-

Rationale: The basic nitrogen atom in the harmaline structure readily accepts a proton from a strong acid. By dissolving the freebase in an organic solvent and introducing hydrochloric acid, the insoluble hydrochloride salt precipitates out of the solution, allowing for easy isolation.

-

Methodology:

-

Dissolve the purified harmaline freebase in a minimal amount of a suitable anhydrous solvent, such as ethanol or isopropanol.

-

Slowly add a concentrated solution of hydrochloric acid (or bubble anhydrous HCl gas through the solution) while stirring.

-

The harmaline hydrochloride salt will precipitate as a solid. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., ethanol, followed by diethyl ether) to remove any residual acid or impurities.

-

Dry the final product under vacuum to yield pure harmaline hydrochloride. The resulting solid should be stored in a cool, dry, and dark place to ensure long-term stability.

-

References

- Highly soluble formulations of harmine. (WO2024023274A2).

- Harmaline hydrochloride.TargetMol.

- Harmaline.Wikipedia.

- A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers.PMC.

- Harmine.Wikipedia.

- Harmaline.PubChem, NIH.

- A SYNTHESIS OF HARMALINE.Canadian Science Publishing.

Sources

Harmaline Hydrochloride Dihydrate: A Comprehensive Guide to Solubility in Water and DMSO

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a detailed examination of the solubility characteristics of harmaline hydrochloride dihydrate in two critical laboratory solvents: water and Dimethyl Sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the underlying physicochemical principles governing solubility. It offers field-proven, step-by-step protocols for solubility determination and stock solution preparation, ensuring experimental reproducibility and integrity. By synthesizing technical data with practical insights, this guide serves as an essential resource for any research involving this potent β-carboline alkaloid.

Introduction: The Imperative of Solubility Data

Harmaline, a fluorescent indole alkaloid from the β-carboline family, is a subject of intense scientific scrutiny for its wide-ranging pharmacological activities, including its role as a monoamine oxidase A (MAO-A) inhibitor and central nervous system stimulant[1][2][3]. It is primarily isolated from the seeds of Peganum harmala. For researchers investigating its therapeutic potential or toxicological profile, the ability to prepare accurate and stable solutions is the bedrock of reliable in vitro and in vivo experimentation.

The compound is frequently supplied as harmaline hydrochloride dihydrate (C₁₃H₁₄N₂O · HCl · 2H₂O) , a salt form engineered to enhance its physicochemical properties. Understanding the precise solubility of this specific form is not a trivial procedural step but a critical variable that dictates experimental design, from creating stock solutions to preparing final assay concentrations. Inadequate solubility can lead to compound precipitation, inaccurate dosing, and ultimately, irreproducible or misleading data. This guide provides the foundational knowledge required to handle this compound with scientific rigor.

Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. For harmaline hydrochloride dihydrate, several key features are paramount.

-

The β-Carboline Core: The parent molecule, harmaline, possesses a tricyclic indole structure, which is largely nonpolar. The free base form is described as slightly soluble in water but soluble in dilute acids[1]. This acidic solubility is a key insight, pointing to the basic nature of the nitrogen atoms in the ring system.

-

The Hydrochloride Salt: The conversion of the basic harmaline free base into its hydrochloride salt is the single most critical factor enhancing its aqueous solubility. The nitrogen atom in the pyrido-indole ring becomes protonated, creating a charged species (an ion). This ion can readily participate in favorable dipole-ion interactions with polar water molecules, significantly improving its ability to dissolve compared to the neutral, less polar free base[4][5].

-

The Dihydrate Form: The presence of two water molecules of hydration within the crystal lattice (dihydrate) indicates a strong affinity of the molecule for water and suggests that the hydration process is energetically favorable[6]. This inherent hygroscopicity contributes to its dissolution in aqueous environments.

The interplay of these factors is visualized in the diagram below.

Figure 1: Key factors influencing the solubility of harmaline hydrochloride dihydrate.

Quantitative Solubility Data

Precise solubility values are essential for calculating stock concentrations and ensuring experiments are conducted below the saturation limit. The data below has been consolidated from supplier technical datasheets.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Comments | Source |

| Water (H₂O) | 25.64 | 102.27 | Sonication is recommended to facilitate dissolution. | [7] |

| DMSO | 27.78 | 110.8 | Sonication is recommended to facilitate dissolution. | [7] |

Analysis of Data:

-

Water Solubility: The solubility of ~25.6 mg/mL is substantial and is a direct consequence of its hydrochloride salt form. The recommendation for sonication suggests that while thermodynamically soluble, the dissolution process may be kinetically slow, requiring energy to break down the crystal lattice structure[7]. The solubility of the harmaline free base, by contrast, is significantly lower, particularly at neutral pH[1][2]. Studies have shown that harmaline's solubility is 2.2-fold higher in an acidic medium (pH 2.0) than in a neutral one (pH 7.4), underscoring the importance of pH[5].

-

DMSO Solubility: DMSO is an exceptionally strong polar aprotic solvent, capable of dissolving a vast array of both polar and nonpolar compounds[8]. Its slightly higher capacity for harmaline hydrochloride dihydrate (~27.8 mg/mL) makes it an ideal choice for preparing high-concentration stock solutions for subsequent dilution into aqueous buffers for biological assays[7].

Experimental Protocols for Solubility Determination

To ensure scientific integrity, protocols must be self-validating. The following describes the gold-standard "shake-flask" method for determining equilibrium solubility, which can be adapted for either water or DMSO. This method ensures the solution has reached true equilibrium, providing the most accurate measure of a compound's intrinsic solubility under given conditions.

Protocol: Equilibrium Solubility by Shake-Flask Method

Objective: To determine the maximum equilibrium concentration of harmaline hydrochloride dihydrate in a specified solvent at a controlled temperature (e.g., 25°C or 37°C).

Materials:

-

Harmaline hydrochloride dihydrate powder

-

Solvent of choice (e.g., ultrapure water, Phosphate-Buffered Saline pH 7.4, or anhydrous DMSO)

-

Calibrated analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge capable of handling vials

-

Calibrated pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

-

Volumetric flasks for standard preparation

Methodology:

-

Preparation of Standards: Prepare a set of calibration standards of known harmaline hydrochloride dihydrate concentrations using the chosen analytical instrument's mobile phase or a compatible solvent. This is critical for accurate final quantification.

-

Adding Excess Solute: Weigh out an amount of harmaline hydrochloride dihydrate powder that is known to be in excess of its expected solubility and place it into a vial. For water, adding ~30-40 mg to 1 mL of solvent is a safe excess.

-

Solvent Addition: Accurately pipette 1.0 mL of the desired solvent into the vial containing the compound.

-

Equilibration: Securely cap the vial. Place it in an orbital shaker set to a consistent agitation speed within a temperature-controlled environment (e.g., 25°C). Allow the slurry to equilibrate for at least 24-48 hours. This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed for 1 hour to allow larger particles to settle. To ensure complete removal of undissolved solid, centrifuge the vial at high speed (e.g., 14,000 x g) for 15-20 minutes.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet at the bottom. For an extra layer of validation, pass this supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

-

Dilution & Quantification: Accurately dilute the filtered supernatant with a suitable solvent to bring its concentration within the linear range of the calibration curve established in Step 1.

-

Analysis: Analyze the diluted sample using the pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of the original supernatant by applying the dilution factor. This value represents the equilibrium solubility.

Figure 2: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Practical Applications & Best Practices

Preparing a High-Concentration DMSO Stock Solution

For most in vitro applications, a concentrated stock solution in DMSO is prepared first, which is then diluted into aqueous media.

Protocol:

-

Calculation: To prepare a 100 mM stock solution in DMSO (Solubility Limit: 110.8 mM), weigh out 28.68 mg of harmaline hydrochloride dihydrate (MW: 286.75 g/mol ).

-

Dissolution: Add the powder to a sterile vial. Add 1.0 mL of anhydrous DMSO.

-

Facilitation: Vortex the mixture vigorously. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear[7].

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Working with Aqueous Solutions

When diluting a DMSO stock into an aqueous buffer (e.g., for cell culture media or an enzyme assay), the primary risk is precipitation. The final concentration of the compound must remain well below its aqueous solubility limit.

Causality & Best Practices:

-

The DMSO Co-solvent Effect: The final concentration of DMSO in an assay is critical. While small amounts (<1%) can sometimes slightly increase the apparent solubility of a compound, higher concentrations can be toxic to cells or interfere with assay components. A common upper limit for DMSO in cell-based assays is 0.1% to 0.5% v/v.

-

Precipitation Risk: If you dilute a 100 mM DMSO stock 1:1000 into buffer (final concentration 100 µM), the final DMSO concentration is only 0.1%. Since 100 µM is far below the aqueous solubility limit of 102.27 mM, precipitation is highly unlikely. However, for less soluble compounds, this step is where experimental failure often occurs.

-

pH is Paramount: The aqueous buffer's pH will directly impact solubility. For harmaline, which is more soluble at acidic pH, using a buffer with a pH below 7.0 may provide an additional margin of safety against precipitation[5].

Conclusion

Harmaline hydrochloride dihydrate exhibits excellent solubility in both DMSO and water, a direct result of its formulation as a hydrochloride salt. Its aqueous solubility is robust (~25.6 mg/mL) but is highly dependent on pH, with greater solubility in acidic conditions. DMSO serves as a superior solvent for creating high-concentration stock solutions (~27.8 mg/mL) suitable for nearly all downstream applications. By employing validated protocols such as the shake-flask method and adhering to best practices for solution preparation and dilution, researchers can ensure the accuracy, integrity, and reproducibility of their experimental results.

References

- Google Patents. (2024). Highly soluble formulations of harmine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3564, Harmaline. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2013). In which solvents are beta-carboline alkaloids soluble?. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723643, Harmaline Hydrochloride Dihydrate. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 196973, Harmaline hydrochloride. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Harmine. Retrieved January 27, 2026, from [Link]

-

PubMed. (2025). Synthesis of harmaline N-9 derivatives and investigation of in vitro anticancer activity. Retrieved January 27, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). A SYNTHESIS OF HARMALINE. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved January 27, 2026, from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18530346, Harmine hydrochloride dihydrate. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Bridging the Knowledge Gap in Harmaline's Pharmacological Properties: A Focus on Thermodynamics and Kinetics. Retrieved January 27, 2026, from [Link]

- Google Patents. (2006). Harmine derivatives, intermediates used in their preparation, preparation processes and their use.

-

DMT-Nexus. (2019). Harmine/harmaline separation mystery probably solved. Retrieved January 27, 2026, from [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved January 27, 2026, from [Link]

Sources

- 1. Harmaline | C13H14N2O | CID 3564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Synthesis of harmaline N-9 derivatives and investigation of in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Harmaline Hydrochloride Dihydrate | C13H19ClN2O3 | CID 2723643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Harmaline hydrochloride | TargetMol [targetmol.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Pharmacokinetics and Bioavailability of Oral Harmaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the pharmacokinetic profile and bioavailability of oral harmaline, a naturally occurring β-carboline alkaloid. Synthesizing current scientific understanding, this document offers insights into the absorption, distribution, metabolism, and excretion (ADME) of harmaline, intended to support research and development endeavors.

Introduction to Harmaline

Harmaline, or 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole, is a fluorescent psychoactive alkaloid found in various plants, most notably Peganum harmala (Syrian rue).[1][2] It is a reversible inhibitor of monoamine oxidase A (RIMA), a property that underlies its traditional use in ayahuasca brews to render dimethyltryptamine (DMT) orally active.[1][2] Beyond this, harmaline itself exhibits a range of pharmacological effects, including neuroprotective and neurotoxic properties, which are of significant interest to the scientific community.[3] Understanding its pharmacokinetic journey is paramount to harnessing its therapeutic potential and mitigating risks.

Absorption and Bioavailability

The oral bioavailability of harmaline is a critical determinant of its systemic effects. Studies in animal models indicate that harmaline generally possesses a higher oral bioavailability compared to its structural analog, harmine.[4][5]

Bioavailability Data

The absolute oral bioavailability of harmaline has been reported to vary across different species. For instance, in rats and dogs administered total alkaloid extracts from P. harmala, the bioavailability of harmaline was found to be 63.22% and 24.99%, respectively.[4] Another study in Sprague-Dawley rats reported an oral bioavailability of 17.11% for harmaline when administered at a dose of 40 mg/kg.[5]

Mechanisms of Absorption

The absorption of harmaline from the gastrointestinal tract is a complex process involving multiple mechanisms:

-

Transcellular Passive Diffusion: Evidence suggests that harmaline can be absorbed via transcellular passive diffusion.[4][6]

-

Carrier-Mediated Transport: The absorption of harmaline appears to be influenced by a pH- and Na+-dependent mechanism, potentially mediated by Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters/Novel Organic Cation Transporters (OCTs/OCTNs).[4][6] The absorption of harmaline was significantly reduced in the presence of an OATPs inhibitor (estrone sulfate) and a substrate of OCTs/OCTNs (tetraethylammonium).[4][6]

The following diagram illustrates the proposed intestinal absorption mechanisms of harmaline.

Caption: Proposed intestinal absorption pathways of oral harmaline.

Distribution

Following absorption, harmaline is rapidly distributed to various organs.[3] While detailed tissue distribution studies are limited, its ability to cross the blood-brain barrier is evident from its central nervous system effects.

Metabolism: A Critical Determinant of Harmaline Pharmacokinetics

The metabolism of harmaline is extensive and plays a pivotal role in its clearance and overall exposure.

Primary Metabolic Pathway: O-demethylation

The main metabolic transformation of harmaline is O-demethylation to its active metabolite, harmalol.[3]

Key Metabolic Enzymes: Cytochrome P450 Isoforms

-

CYP2D6: The cytochrome P450 enzyme CYP2D6 is the primary catalyst for the O-demethylation of harmaline.[3]

-

CYP1A2: CYP1A2 also contributes to the metabolism of harmaline.[3]

The genetic polymorphism of CYP2D6 leads to significant inter-individual variability in harmaline metabolism. Individuals can be classified as extensive metabolizers (EM) or poor metabolizers (PM) of CYP2D6 substrates.

-

Extensive Metabolizers (EM): In hepatocytes from CYP2D6 EMs, the O-demethylase activity is approximately 9-fold higher than in PM hepatocytes.[3]

-

Poor Metabolizers (PM): PMs exhibit a significantly lower intrinsic clearance of harmaline, leading to a longer in vitro half-life (111 ± 28 min in PM vs. 46.1 ± 15.8 min in EM hepatocytes).[3]

This suggests that an individual's CYP2D6 status is a major factor influencing their exposure and response to harmaline.[3]

Identified Metabolites

In addition to harmalol, other metabolites of harmaline have been identified in rats, including harmine, harmol, and a metabolite designated as M279.[4][6]

The metabolic pathway of harmaline is depicted in the following diagram.

Caption: Primary metabolic pathways of harmaline.

Excretion

The excretion of unchanged harmaline is limited. In rats, within 72 hours of oral administration, only a small percentage of the administered dose is recovered as the parent compound in urine and feces.[4][6]

-

Urinary and Fecal Excretion: The cumulative excretion of harmaline in urine and feces over 72 hours was found to be 5.05 ± 4.12% in rats.[4] When considering both the parent drug and its metabolites, the total recovery was approximately 16.04 ± 5.45%.[4][6] This low recovery rate suggests that other, as yet unidentified, metabolites may be formed.[4]

Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for oral harmaline is presented in the table below. It is important to note that these values are derived from various studies and experimental conditions.

| Parameter | Value | Species | Notes |

| Tmax (Time to Peak Plasma Concentration) | 0.73 - 4 h | Humans | [5] |

| ~1.76 h | Sprague-Dawley Rats | [5] | |

| Elimination Half-life (t½) | ~2 hours | Humans | [1] |

| 5.13 ± 1.52 h | Rats | [4] | |

| Oral Bioavailability (F) | 17.11% | Sprague-Dawley Rats | [5] |

| 24.99% | Dogs | [4] | |

| 63.22% | Rats | [4] |

Factors Influencing Oral Bioavailability

Several factors can significantly impact the oral bioavailability of harmaline.

-

Genetic Polymorphisms: As discussed, the genetic polymorphism of CYP2D6 is a major determinant of harmaline's metabolic clearance and, consequently, its bioavailability.[3]

-

Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP2D6 or CYP1A2 could alter the pharmacokinetics of harmaline.

-

Efflux Transporters: While the role of efflux transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP) in harmaline transport appears to be minimal, the related alkaloid harmine is a substrate for Multidrug Resistance-Associated Protein 2 (MRP2).[4][6] Inhibition of MRP2 has been shown to increase the bioavailability of harmine, and similar mechanisms could potentially influence harmaline.[4][6]

Experimental Protocols for Pharmacokinetic Assessment

The following outlines standard methodologies for the preclinical and clinical evaluation of harmaline pharmacokinetics.

In Vitro Permeability and Transport Studies

Objective: To assess the intestinal permeability and identify potential transport mechanisms.

Methodology:

-

Cell Culture: Caco-2 or MDCK cells are cultured on permeable supports to form a confluent monolayer, which serves as a model of the intestinal epithelium.

-

Transport Assay:

-

A solution of harmaline is added to either the apical (AP) or basolateral (BL) side of the cell monolayer.

-

Samples are collected from the opposite chamber at predetermined time points.

-

To investigate the involvement of specific transporters, the assay is repeated in the presence of known inhibitors (e.g., estrone sulfate for OATPs, tetraethylammonium for OCTs/OCTNs, MK571 for MRP2).[6]

-

-

Quantification: The concentration of harmaline in the collected samples is determined using a validated analytical method, typically LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

The workflow for an in vitro permeability assay is illustrated below.

Caption: Workflow for an in vitro permeability assay.

In Vitro Metabolism Studies

Objective: To determine the metabolic stability and identify the enzymes responsible for harmaline metabolism.

Methodology:

-

Incubation: Harmaline is incubated with human liver microsomes or hepatocytes.[3][4]

-

Time Course: Aliquots are taken at various time points and the reaction is quenched.

-

Quantification: The remaining concentration of harmaline and the formation of metabolites are measured by LC-MS/MS.

-

Data Analysis: The rate of disappearance of harmaline is used to calculate the in vitro half-life and intrinsic clearance.[3]

-

Reaction Phenotyping: To identify the specific CYP450 enzymes involved, the incubation is repeated with specific chemical inhibitors or recombinant human CYP enzymes.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of harmaline in a living organism.

Methodology:

-

Animal Model: Typically, rats or mice are used.[3][4] To study the impact of specific human enzymes, transgenic models such as CYP2D6-humanized mice can be employed.[3]

-

Dosing: Harmaline is administered orally (and intravenously in a separate group to determine absolute bioavailability).

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of harmaline and its metabolites is quantified by LC-MS/MS.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Conclusion

The pharmacokinetics of oral harmaline are characterized by moderate to high bioavailability, rapid absorption, and extensive metabolism primarily mediated by the polymorphic enzyme CYP2D6. The significant influence of CYP2D6 genetics on harmaline clearance underscores the potential for considerable inter-individual variability in exposure and response. Future research should focus on further elucidating the role of transporters in harmaline disposition, comprehensively identifying all metabolic pathways, and translating these preclinical findings to human populations through well-controlled clinical studies. A thorough understanding of these pharmacokinetic principles is essential for the safe and effective development of harmaline for potential therapeutic applications.

References

-

Li, Y., et al. (2017). Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2. Frontiers in Pharmacology. [Link]

-

Brito-da-Costa, A. M., et al. (2020). Toxicokinetics and Toxicodynamics of Ayahuasca Alkaloids N,N-Dimethyltryptamine (DMT), Harmine, Harmaline and Tetrahydroharmine: Clinical and Forensic Impact. Mini Reviews in Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Harmaline. [Link]

-

Yao, P., et al. (2016). Effects of CYP2D6 Status on Harmaline Metabolism, Pharmacokinetics and Pharmacodynamics, and a Pharmacogenetics-Based Pharmacokinetic Model. Drug Metabolism and Disposition. [Link]

-

Li, Y., et al. (2017). Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2. PMC - PubMed Central. [Link]

-